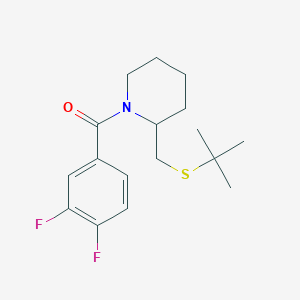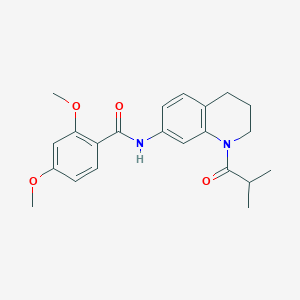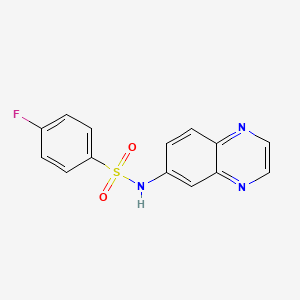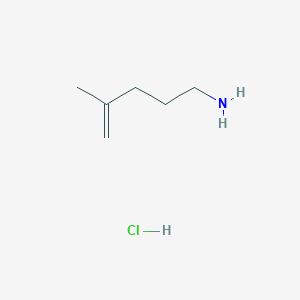![molecular formula C15H21N3O3 B2398882 ethyl 4-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-oxobutanoate CAS No. 2034380-98-6](/img/structure/B2398882.png)
ethyl 4-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been studied in detail. For instance, the Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was found to proceed in boiling DMF to give 2-aryl-6-RC (O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles in good yields .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available resources .科学的研究の応用
Synthesis and Characterization
Synthesis Techniques and Characterization : Research has demonstrated effective synthesis routes for pyrazole derivatives, highlighting methodologies that could potentially apply to the synthesis of "ethyl 4-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-oxobutanoate". For example, the direct synthesis of substituted pyrazole through a 3+2 annulation method, employing techniques like the Knoevenagel approach, provides a foundational methodology for creating complex chemical structures. This process involves cyclocondensation reactions and has been applied to synthesize novel pyrazole derivatives characterized by spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, along with single crystal X-ray diffraction studies (S. Naveen et al., 2021).
Applications in Biological Studies
Antifungal and Antimicrobial Activity : Several studies have explored the synthesis of pyrazole amide derivatives, investigating their antifungal activities. This includes designing and synthesizing a series of novel pyrazole amide derivatives through multi-step reactions and evaluating their antifungal activity. The findings suggest that certain compounds exhibited moderate antifungal activity, which indicates the potential of similar structures in developing antifungal agents (Jin-Xia Mu et al., 2016).
Chemical Structure Analysis
Crystal Structure and DFT Calculations : The detailed study of crystal structures and DFT (Density Functional Theory) calculations can provide deep insights into the molecular properties of chemical compounds. For instance, research on the synthesis, characterization, and crystal structure of pyrazole derivatives offers a glimpse into how these compounds are stabilized by intermolecular interactions, such as hydrogen bonding and π•••π stacking interactions. Such studies are crucial for understanding the physicochemical properties of chemical compounds, potentially including "ethyl 4-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-oxobutanoate" (S. Naveen et al., 2021).
Safety and Hazards
作用機序
Target of Action
The primary targets of ethyl 4-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-oxobutanoate are vasopressin 1b, fibrinogen receptors, glutamate receptors GluN2A and mGluR5, mycobacterium tuberculosis H37RV, lung cancer tumors A549 and H322b, HIV-1 integrase, TANKs and polyADP-ribose polymerase PARP-1 . These targets play significant roles in various biological processes, including neurotransmission, blood clotting, immune response, and cell proliferation .
Mode of Action
This compound interacts with its targets by binding to their active sites, thereby modulating their activity . For instance, it acts as an antagonist for vasopressin 1b and fibrinogen receptors, inhibiting their normal function . It also acts as a positive allosteric modulator for glutamate receptors GluN2A and mGluR5, enhancing their activity .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits the catalytic activity of HIV-1 integrase, TANKs, and polyADP-ribose polymerase PARP-1, thereby disrupting the replication of HIV-1 . It also inhibits the growth of mycobacterium tuberculosis H37RV and lung cancer tumors A549 and H322b .
Pharmacokinetics
Some derivatives of this compound have shown excellent anti-hbv activity, low cytotoxicity, and accepted oral pk profiles .
Result of Action
The result of the compound’s action is the inhibition of the growth of certain pathogens and cancer cells, as well as the modulation of neurotransmission and blood clotting . This can lead to potential therapeutic effects in the treatment of various diseases, including infections, cancer, and neurological disorders .
特性
IUPAC Name |
ethyl 4-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-2-21-15(20)6-5-14(19)17-7-8-18-12(10-17)9-13(16-18)11-3-4-11/h9,11H,2-8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCGNQLTUWMMRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCN2C(=CC(=N2)C3CC3)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-oxobutanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2398800.png)
![1-[4-(4-Phenyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2398802.png)
![8-(2-Fluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2398803.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2398805.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2398806.png)



![3-(2,5-Dimethylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2398813.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2398816.png)
![Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2398817.png)
![3-(4-methoxybenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2398820.png)
![Methyl 5-(4-methoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2398822.png)